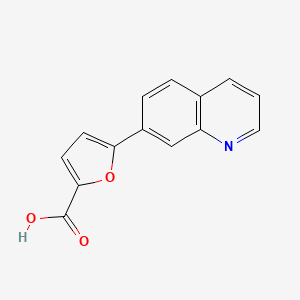![molecular formula C12H9N3OS B7628090 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also induces apoptosis in cancer cells by activating certain pathways.
Biochemical and Physiological Effects:
6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating certain pathways. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the scientific research on 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one. One of the most significant directions is the development of new anticancer drugs based on this compound. Studies have shown that this compound has potent anticancer activity, and further research can lead to the development of new drugs that are more effective and have fewer side effects. Another future direction is the study of the mechanism of action of this compound. Further research can help to understand the molecular pathways involved in the anticancer activity of this compound. Finally, the development of new synthesis methods for this compound can lead to higher yields and purity, making it easier to use in lab experiments.
Métodos De Síntesis
The synthesis of 6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one has been reported using various methods. One of the most commonly used methods is the condensation reaction between 6-methyl-2-pyridin-4-yl-3-thioxo-3,4-dihydrothieno[2,3-d]pyrimidin-4-one and an aldehyde or ketone. This reaction is catalyzed by a Lewis acid such as zinc chloride or titanium tetrachloride. The yield of this reaction is reported to be high, and the purity of the product is also high.
Aplicaciones Científicas De Investigación
6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
IUPAC Name |
6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c1-7-6-9-11(16)14-10(15-12(9)17-7)8-2-4-13-5-3-8/h2-6H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNHKWVPPMVHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)

![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)


![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)


